(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
Description
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a tetrahydroquinoline derivative characterized by a 2-oxo group at position 2, a propyl substituent at position 1, and an acetic acid moiety linked via an ether oxygen at position 6. The acetic acid group enhances hydrophilicity, while the propyl chain may improve membrane permeability, balancing solubility and bioavailability.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-7-15-12-5-4-11(19-9-14(17)18)8-10(12)3-6-13(15)16/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) |
InChI Key |
WPHGPIJMTRFJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Tetrahydroquinoline Moiety: The quinoline ring is then subjected to hydrogenation to form the tetrahydroquinoline moiety. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Formation of the Acetic Acid Functional Group:
Industrial Production Methods
Industrial production of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Substituted acetic acid derivatives with various functional groups.
Scientific Research Applications
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Position 1 Substitution : The propyl group in the target compound increases lipophilicity compared to unsubstituted analogs () .
- Position 6 Functionalization : The oxy-acetic acid group distinguishes it from sulfonamide () and acetyl-acetic acid () derivatives, influencing hydrogen-bonding capacity and acidity .
Physicochemical Properties Comparison
Molecular Properties
Receptor Binding and Activity
- Compound : Binds ABA receptors PYL2 and PP2C HAB1, mimicking abscisic acid’s stress-response modulation . The sulfonamide group likely facilitates hydrophobic interactions with receptor pockets.
- Compound : Used in cancer and inflammation research due to chloro and phenyl substituents, which may intercalate into DNA or inhibit kinases .
- Target Compound: The acetic acid group could enable ionic interactions with polar residues in enzymes (e.g., cyclooxygenase), though direct studies are lacking. Propyl substitution may enhance blood-brain barrier penetration relative to ’s dihydroquinoline.
Biological Activity
The compound (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a member of the quinoline family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure
The molecular formula for (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is with a molecular weight of 221.23 g/mol. The compound features a quinoline core structure, which is significant for its biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that quinoline derivatives exhibit substantial anticancer activities. For instance, compounds similar to (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid have shown effectiveness against various cancer cell lines by inhibiting proliferation and inducing apoptosis. A study demonstrated that structural modifications in quinoline can enhance binding affinity to cancer-related targets such as tyrosine kinases and vascular endothelial growth factor receptors (VEGFR) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in tumor progression, thereby exerting therapeutic effects.
- Receptor Modulation : The compound can bind to receptors that regulate cell signaling pathways related to cancer cell survival and proliferation.
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. Research has shown that they can exhibit activity against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, derivatives of quinoline were tested for their ability to inhibit cancer cell growth. The study found that certain modifications led to an IC50 value as low as 5 nM against resistant cancer cell lines . This highlights the potential of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid as a lead compound in anticancer drug development.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinoline derivatives. Results indicated that compounds similar to (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Q & A
Advanced Research Question
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, S. aureus) . For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Mechanistic studies : Evaluate enzyme inhibition (e.g., topoisomerase II for anticancer effects) or receptor binding via fluorescence polarization .
- In vivo models : Use xenograft mouse models for tumor suppression studies, monitoring dose-dependent efficacy and toxicity .
What computational strategies are effective for predicting the compound’s mechanism of action?
Advanced Research Question
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase or cancer-related kinases) using software like AutoDock or Discovery Studio .
- QSAR modeling : Correlate substituent effects (e.g., propyl chain length) with bioactivity using regression analysis .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize lead candidates .
How should researchers address contradictory data in biological activity reports?
Advanced Research Question
- Comparative replication : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher anticancer potency in derivatives with electron-withdrawing groups) .
- Cross-disciplinary validation : Combine biochemical assays with computational predictions to resolve discrepancies .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation : Conduct reactions in fume hoods due to potential vapor release during reflux .
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines .
What strategies improve the compound’s solubility and formulation for in vivo studies?
Advanced Research Question
- Co-solvent systems : Use DMSO-PBS mixtures (e.g., 10% DMSO) for aqueous compatibility .
- Prodrug design : Modify the acetic acid moiety to ester prodrugs for enhanced bioavailability .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve tissue targeting .
How can structure-activity relationship (SAR) studies guide further derivatization?
Advanced Research Question
- Core modifications : Introduce halogen atoms (e.g., Cl, F) at the quinoline 6-position to enhance antimicrobial activity .
- Side-chain variation : Replace the propyl group with cyclopropyl or fluorinated alkyl chains to modulate lipophilicity .
- Combinatorial libraries : Generate diverse analogs via solid-phase synthesis for high-throughput screening .
What methodologies assess the compound’s metabolic stability in preclinical studies?
Advanced Research Question
- Liver microsome assays : Incubate with rat/human microsomes to measure half-life and identify metabolic hotspots (e.g., oxidation of the tetrahydroquinoline ring) .
- CYP450 inhibition screening : Use fluorogenic substrates to evaluate drug-drug interaction risks .
- LC-MS/MS : Quantify parent compound and metabolites in plasma samples from pharmacokinetic studies .
How can interdisciplinary collaboration enhance research on this compound?
Basic Research Question
- Chemistry-biology teams : Integrate synthetic chemists (for analog design) and pharmacologists (for activity profiling) .
- Data sharing : Use platforms like PubChem to deposit spectral data and bioactivity results, enabling meta-analyses .
- Instrumentation access : Collaborate with facilities offering advanced spectroscopy (e.g., cryo-EM for target visualization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
